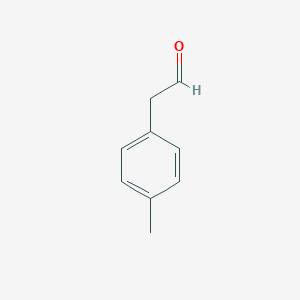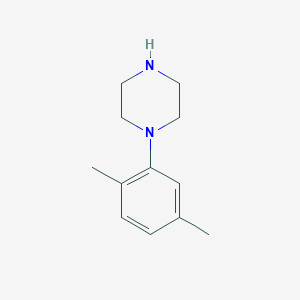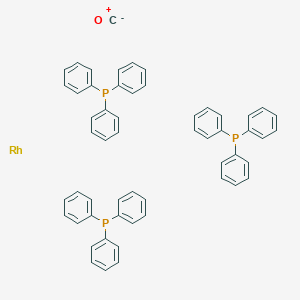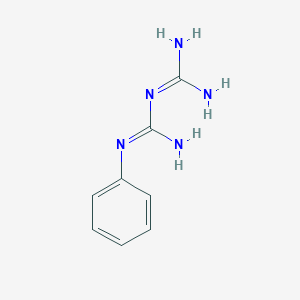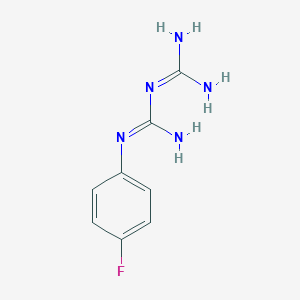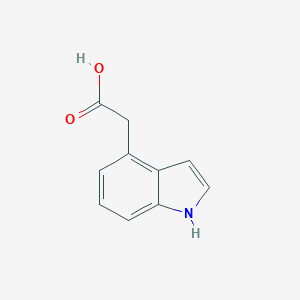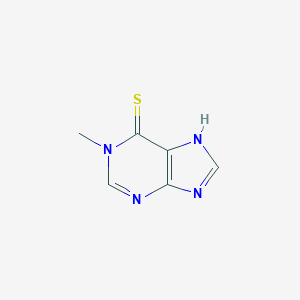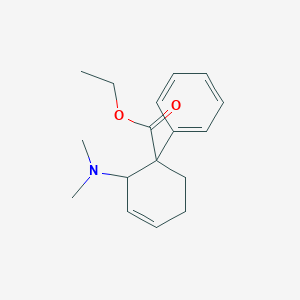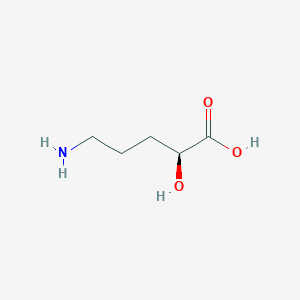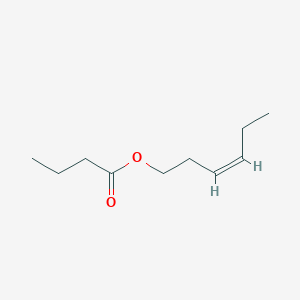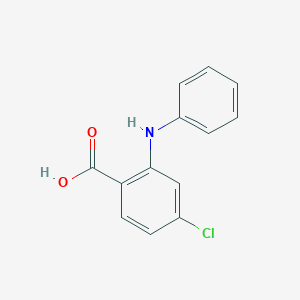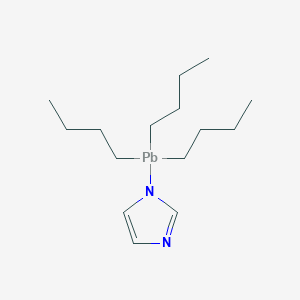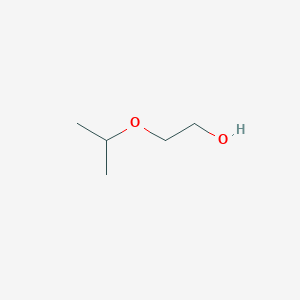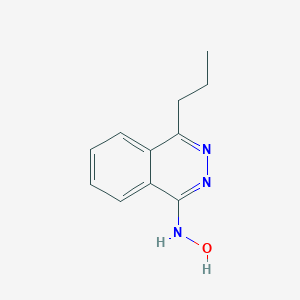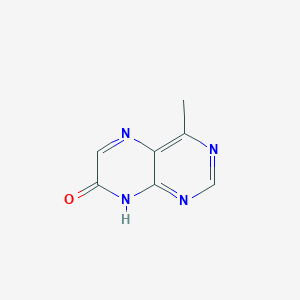
4-Methyl-7(8H)-pteridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-7(8H)-pteridinone, also known as 4-Methyl-7-hydroxymethylpterin, is a naturally occurring pteridine derivative. It has been found in several plants and microorganisms, and it is also an important intermediate in the synthesis of various coenzymes, including tetrahydrofolate and tetrahydromethanopterin.
Wirkmechanismus
The mechanism of action of 4-Methyl-7(8H)-pteridinone is not fully understood. However, it is believed to function as a cofactor for various enzymes involved in one-carbon metabolism and methanogenesis. It may also act as a scavenger of reactive oxygen species in living cells.
Biochemische Und Physiologische Effekte
4-Methyl-7(8H)-pteridinone has been shown to have various biochemical and physiological effects. It is essential for the synthesis of tetrahydrofolate and tetrahydromethanopterin, which are important coenzymes involved in various metabolic pathways. It has also been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Methyl-7(8H)-pteridinone in lab experiments is its availability and relatively low cost. It is also a stable compound that can be easily synthesized and purified. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Methyl-7(8H)-pteridinone. One area of research is the development of new synthetic methods for its production. Another area is the investigation of its role in various metabolic pathways, particularly in the context of disease. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-Methyl-7(8H)-pteridinone involves the condensation of 2-amino-4-methyl-6-hydroxypyrimidine with formaldehyde. The reaction takes place in the presence of a catalyst, such as zinc chloride or magnesium oxide. The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-Methyl-7(8H)-pteridinone has been extensively studied for its various scientific research applications. It has been used as a precursor for the synthesis of tetrahydrofolate, which is an essential coenzyme involved in one-carbon metabolism. It has also been used in the synthesis of tetrahydromethanopterin, which is a coenzyme involved in methanogenesis. Additionally, 4-Methyl-7(8H)-pteridinone has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
Eigenschaften
CAS-Nummer |
16041-29-5 |
|---|---|
Produktname |
4-Methyl-7(8H)-pteridinone |
Molekularformel |
C7H6N4O |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
4-methyl-8H-pteridin-7-one |
InChI |
InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)11-5(12)2-8-6/h2-3H,1H3,(H,9,10,11,12) |
InChI-Schlüssel |
DXWXYHAWBYBBQQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C2C(=NC(=O)C=N2)N=CN1 |
SMILES |
CC1=C2C(=NC=N1)NC(=O)C=N2 |
Kanonische SMILES |
CC1=C2C(=NC=N1)NC(=O)C=N2 |
Synonyme |
4-Methyl-7(8H)-pteridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



